4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
Scientific Research Applications
Synthetic Applications and Chemical Properties Research on compounds structurally related to 4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrates their utility in organic synthesis. For example, the tert-butyl group and thiadiazole moiety are frequently employed in the synthesis of heterocyclic compounds, which are pivotal in developing new materials and pharmaceuticals. The study by Chauhan et al. (2018) introduces a method for dimerizing primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite, showcasing the versatility of tert-butyl and thiadiazole groups in synthetic chemistry (Chauhan et al., 2018).
Material Science and Polymer Synthesis The research by Hsiao et al. (2000) on synthesizing polyamides using 4-tert-butylcatechol derivatives underscores the importance of tert-butyl substituted compounds in materials science. These polyamides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for various applications, including flexible electronics and high-performance coatings (Hsiao, Yang, & Chen, 2000).
Pharmacological and Biological Activities Compounds containing the thiadiazole scaffold, similar to the chemical , have been investigated for their biological activities. Tiwari et al. (2017) synthesized benzamide derivatives containing a thiadiazole ring, which were evaluated for anticancer activity. These studies reveal the potential of thiadiazole-containing compounds in developing new therapeutic agents (Tiwari et al., 2017).
Environmental and Agricultural Applications Additionally, thiadiazole derivatives have been explored for environmental and agricultural applications, such as pesticides and herbicides. The study by Castelino et al. (2014) on synthesizing thiadiazolotriazin-4-ones demonstrates their potential mosquito-larvicidal and antibacterial properties, highlighting the environmental significance of these compounds (Castelino et al., 2014).
Properties
IUPAC Name |
4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-13-5-7-15(8-6-13)18-22-23-19(25-18)21-17(24)14-9-11-16(12-10-14)20(2,3)4/h5-12H,1-4H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAKHCUGBQDXBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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